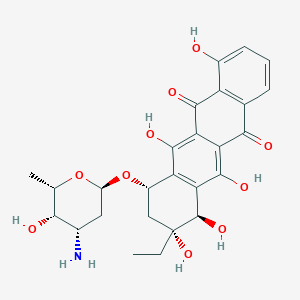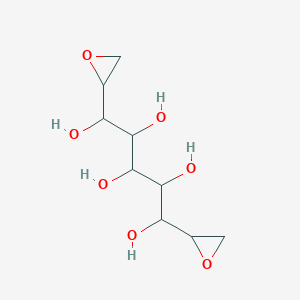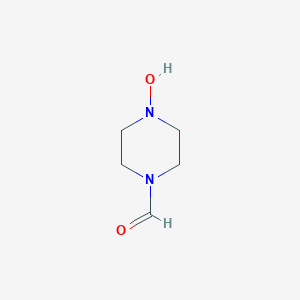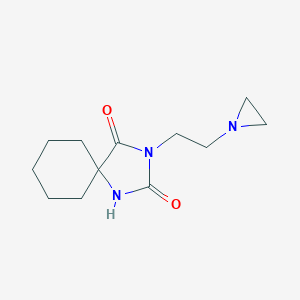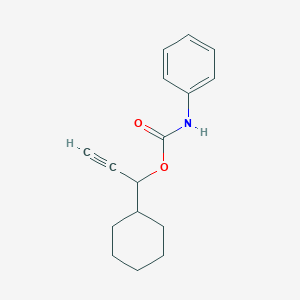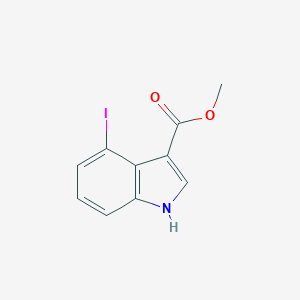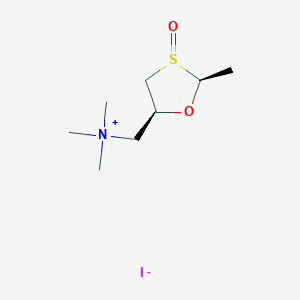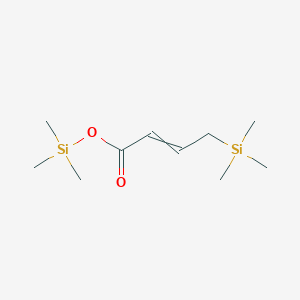
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate acts as a nucleophile in various reactions. It can undergo Michael addition reactions with various electrophiles such as aldehydes, ketones, and α,β-unsaturated esters. The reaction yields an adduct that can be further functionalized to yield various compounds.
Biochemical and Physiological Effects:
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been studied for its biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. Therefore, it should be handled with care.
Future Directions
There are several future directions for the research on Trimethylsilyl 4-(trimethylsilyl)but-2-enoate. Some of the possible directions are:
1. Synthesis of new compounds using Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a starting material.
2. Development of new applications for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in various fields such as materials science and pharmaceuticals.
3. Study of the mechanism of action of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
4. Study of the biochemical and physiological effects of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
5. Development of new synthesis methods for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate that are more efficient and environmentally friendly.
In conclusion, Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds and applications that can benefit various fields.
Synthesis Methods
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate can be synthesized using different methods. One of the most common methods is the reaction between 4-pentenoic acid and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a colorless liquid with a boiling point of 150-152°C.
Scientific Research Applications
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it is used as a reagent for the synthesis of various compounds such as α,β-unsaturated esters, ketones, and aldehydes. In the field of materials science, it is used as a precursor for the synthesis of functionalized polymers and coatings. In the field of pharmaceuticals, it is used as a starting material for the synthesis of various drugs.
properties
CAS RN |
109751-81-7 |
|---|---|
Product Name |
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate |
Molecular Formula |
C10H22O2Si2 |
Molecular Weight |
230.45 g/mol |
IUPAC Name |
trimethylsilyl 4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
SUHKAEVNVTYNIE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
synonyms |
TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



